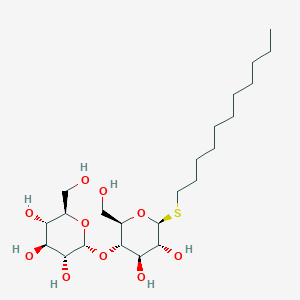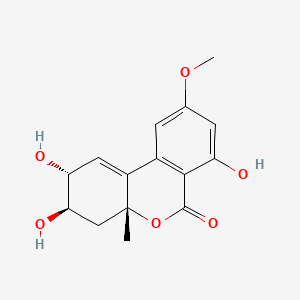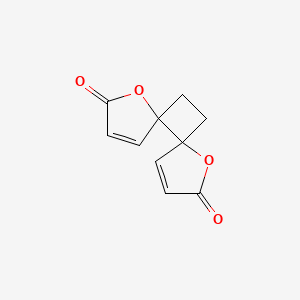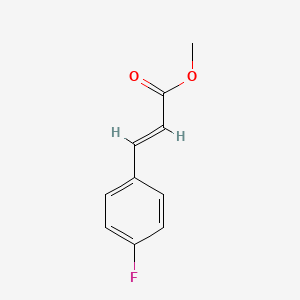
Q Pr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier.Quaternary quinuclidine derivative,, synthetic.
Applications De Recherche Scientifique
Antioxidant Mechanism and Broad-Spectrum Antibacterial and Antiparasite Properties
Quercetin, a flavonoid compound found in plants, has been extensively studied for its antioxidant mechanism and broad-spectrum antibacterial and antiparasite properties. These properties suggest potential applications in antioncology, cardiovascular protection, and anti-immunosuppression treatments. Quercetin also shows the capability to alleviate the toxicity of mycotoxins, highlighting its significant role in medical application (Yang et al., 2020).
Encapsulation and Nanotechnology
The encapsulation of quercetin, particularly in nanoformulations, enhances its bioavailability and solubility. These advancements in encapsulation technology open up new avenues for its application in various therapeutic areas. This includes its use in synthesizing silver and gold nanoparticles, indicating its potential in diverse medical and technological applications (Nathiya et al., 2014).
Neuroprotective Effects
Quercetin's role in neuroprotection is significant. Its potent antioxidant and anti-inflammatory properties contribute to reducing risks of neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and Huntington's disease. This underscores its potential in both prevention and therapeutic intervention in neurodegeneration (Elumalai & Lakshmi, 2016).
Cardiovascular and Neuroprotective Benefits
Quercetin imparts cardiovascular and neuroprotective benefits, making it an ideal phytochemical for protecting against cardiac and neurodegenerative diseases. Its presence in fresh produce and the potential to extract it from food industrial wastes/byproducts show its versatile applications in health promotion (Bhat & Bhat, 2021).
Therapeutic Potential in Various Health Conditions
Quercetin exhibits therapeutic effects in conditions like diabetes, anti-inflammatory disorders, antimicrobial activities, and even in cancer treatment. These properties, along with its presence in common dietary items, indicate its broad potential in human health (Salehi et al., 2020).
Antidiabetic and Anticancer Applications
Quercetin shows promise as a molecule for the treatment of diabetes and its complications, and its anticancer properties have been well-documented. These findings suggest a future direction in exploring its efficacy in human subjects for these diseases (Shi et al., 2019).
Application in Oncotherapy
Quercetin's anti-cancer potential, particularly in its nanoformulations, has been extensively explored. It demonstrates modulatory effects on cell apoptosis, migration, and growth in various cancer types. The challenges of its bioavailability are being addressed through nanotechnology, enhancing its potential as an onco-therapeutic agent (Nam et al., 2016).
Propriétés
Formule moléculaire |
C10H20BrN |
|---|---|
Poids moléculaire |
234.17 Da. |
Synonymes |
1-n-propylquinuclidinium bromide, N-n-propylquinuclidinium bromide. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




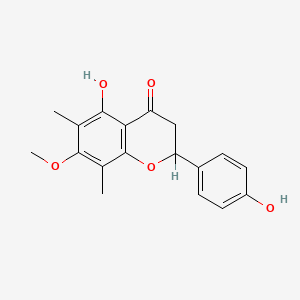
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)
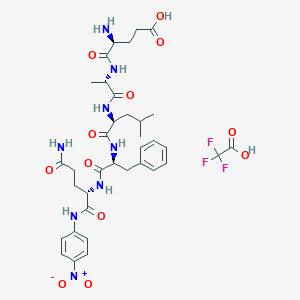
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)
